molecular formula C13H15N3O B12941633 3(2H)-Pyridazinone, 6-(ethylmethylamino)-2-phenyl- CAS No. 35451-63-9

3(2H)-Pyridazinone, 6-(ethylmethylamino)-2-phenyl-

Cat. No.: B12941633
CAS No.: 35451-63-9
M. Wt: 229.28 g/mol
InChI Key: BTGNTTUJFLLIOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3(2H)-Pyridazinone, 6-(ethylmethylamino)-2-phenyl- is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazinone ring substituted with an ethylmethylamino group at the 6-position and a phenyl group at the 2-position. Pyridazinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 6-(ethylmethylamino)-2-phenyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. For instance, the reaction of hydrazine with 1,3-diketones under acidic or basic conditions can lead to the formation of pyridazinone derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 6-(ethylmethylamino)-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazinone ring to dihydropyridazinone derivatives.

    Substitution: The ethylmethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridazinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 6-(ethylmethylamino)-2-phenyl- involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3(2H)-Pyridazinone, 6-(ethylmethylamino)-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

3(2H)-Pyridazinone, 6-(ethylmethylamino)-2-phenyl- (CAS No. 35451-63-9) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

The molecular formula of this compound is C14H16N2OC_{14}H_{16}N_2O with a molecular weight of 244.29 g/mol. The structure includes a pyridazinone core with ethylmethylamino and phenyl substitutions, which are critical for its biological activity.

PropertyValue
CAS No.35451-63-9
Molecular FormulaC14H16N2O
Molecular Weight244.29 g/mol
IUPAC Name6-(ethylmethylamino)-2-phenyl-3(2H)-pyridazinone

Synthesis

The synthesis of 3(2H)-Pyridazinone derivatives typically involves the reaction of hydrazines with appropriate carbonyl compounds under acidic conditions, followed by cyclization to form the pyridazinone ring. Variations in substituents can lead to different biological profiles.

Antimicrobial Activity

Research indicates that pyridazinones exhibit significant antimicrobial properties. A study demonstrated that derivatives of 3(2H)-pyridazinone showed varying degrees of activity against both Gram-positive and Gram-negative bacteria, with some compounds achieving minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Properties

Several derivatives have been evaluated for their anticancer potential. For instance, compounds structurally related to 3(2H)-pyridazinone have shown efficacy in inhibiting cancer cell proliferation in vitro. Specifically, one study reported an IC50 value of 27 µM for a related pyridazinone derivative against breast cancer cell lines .

Analgesic and Anti-inflammatory Effects

Pyridazinones have been noted for their analgesic and anti-inflammatory activities. A series of studies revealed that certain derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are pivotal in inflammatory pathways. The dual inhibition mechanism has been linked to reduced pain response in animal models, suggesting potential applications in pain management therapies .

The biological activity of 3(2H)-pyridazinone is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory processes, such as COX and LOX.
  • Cell Signaling Modulation : It may influence signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial properties of various pyridazinones against Staphylococcus aureus and Escherichia coli, reporting that some derivatives exhibited MIC values as low as 8 µg/mL .
  • Cancer Cell Proliferation : In vitro tests on human breast cancer cell lines showed that certain pyridazinone derivatives led to significant reductions in cell viability, indicating potential for further development as anticancer agents .
  • Pain Management : In a controlled study using rodent models, a pyridazinone derivative was found to reduce pain responses significantly compared to a placebo, demonstrating its potential as an analgesic .

Properties

CAS No.

35451-63-9

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

6-[ethyl(methyl)amino]-2-phenylpyridazin-3-one

InChI

InChI=1S/C13H15N3O/c1-3-15(2)12-9-10-13(17)16(14-12)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3

InChI Key

BTGNTTUJFLLIOF-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=NN(C(=O)C=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.